An In-depth Technical Guide to the Chemical Properties of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
An In-depth Technical Guide to the Chemical Properties of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one. Due to the limited availability of experimental data for this specific isomer, this document leverages data from closely related and structurally similar compounds, primarily its isomers such as α-ionone and β-ionone, to provide a thorough and well-rounded technical resource.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one and Related Isomers
| Property | 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one (Computed) | 1-(2,6,6-trimethylcyclohex-3-en-1-yl)ethanone (α-Ionone isomer) (Computed) |
| Molecular Formula | C₁₁H₁₈O | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol [1][2] | 166.26 g/mol [3] |
| CAS Number | 55695-36-8[1][2] | 25915-53-1[3] |
| XLogP3 | 2.2 | 2.6[3] |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 1 | 1 |
| Exact Mass | 166.135765193 Da[1][2] | 166.135765193 Da[3] |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų |
| Heavy Atom Count | 12 | 12 |
Synthesis and Experimental Protocols
The synthesis of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one is not explicitly detailed in the scientific literature. However, its structure is analogous to that of α-ionone, suggesting that similar synthetic strategies could be employed. The most common method for synthesizing ionones is the acid-catalyzed cyclization of pseudoionone.[4][5] Pseudoionone itself is typically prepared through an aldol condensation of citral and acetone.[4]
A plausible synthetic route to generate a mixture of isomers including the target compound could involve a Diels-Alder reaction.[6][7] This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative.[6][7]
Representative Experimental Protocol: Diels-Alder Reaction for Substituted Cyclohexene Synthesis
This protocol describes a general procedure for a Diels-Alder reaction to form a substituted cyclohexene, which is a core structural feature of the target molecule.
Materials:
-
Maleic anhydride (dienophile)
-
Freshly cracked cyclopentadiene (diene)
-
Ethyl acetate
-
Petroleum ether (or hexane)
Procedure:
-
Dissolve maleic anhydride (15.3 mmol) in ethyl acetate (5 mL) in a 25-mL Erlenmeyer flask. Gentle warming may be necessary to achieve complete dissolution.[6]
-
Cool the solution in an ice-water bath.[6]
-
Add freshly distilled 1,3-cyclopentadiene (1.194 equivalents) to the cooled solution in one portion.[6]
-
Stir the reaction mixture until the initial exothermic reaction subsides.[6]
-
Add petroleum ether (5 mL) to precipitate the cycloadduct as a white solid.[6]
-
Heat the mixture on a hot plate to redissolve the solid.[6]
-
To ensure slow crystallization and higher purity, place the flask in a warm water bath (50–60 °C) and allow it to cool slowly to room temperature.[6]
-
Collect the crystals by vacuum filtration.
Purification: The crude product can be purified by recrystallization. A mixed solvent system, such as xylene (good solvent) and petroleum ether (poor solvent), can be effective.[8]
-
Dissolve the crude product in a minimal amount of hot xylene.[8]
-
Gradually add petroleum ether until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.[8]
Spectroscopic Data (Representative Data for α-Ionone)
As experimental spectral data for 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one is not available, the data for the closely related isomer, α-ionone [(E)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-3-en-2-one], is presented below as a reference.
Table 2: Representative ¹H and ¹³C NMR Data for α-Ionone
| ¹H NMR (90 MHz, CDCl₃) δ (ppm) | ¹³C NMR (25.16 MHz, CDCl₃) δ (ppm) |
| 6.77, 6.59, 6.49, 6.13, 5.95, 5.50, 5.49, 2.34, 2.25, 2.22, 2.11, 2.09, 2.08, 2.07, 2.06, 2.04, 2.02, 2.00, 1.98, 1.60, 1.58, 1.57, 1.56, 1.54, 1.53, 1.49, 1.41, 1.40, 1.32, 1.28, 1.27, 1.07, 0.93, 0.86[9][10] | 198.26, 148.93, 132.38, 131.95, 122.68, 54.34, 32.53, 31.27, 27.80, 26.94, 26.83, 23.04, 22.77[9] |
Mass Spectrometry (MS): The mass spectrum of α-ionone shows characteristic fragmentation patterns. The molecular ion peak is observed at m/z = 192. Key fragment ions are observed at m/z = 177, 149, and 136, with the base peak at m/z = 43.[1][11] The fragmentation can proceed through α-cleavage, β-cleavage, and Retro-Diels-Alder rearrangements.[1]
Potential Biological Activity and Signaling Pathways
While there is no specific information on the biological activity of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one, its structural similarity to ionones suggests potential for biological relevance. β-Ionone, in particular, has been studied for a variety of pharmacological effects.
β-Ionone has demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[12] These effects are believed to be mediated through several mechanisms, including the activation of the olfactory receptor OR51E2 and the regulation of cell cycle proteins, pro- and anti-apoptotic proteins, HMG-CoA reductase, and pro-inflammatory mediators.[12] It is plausible that other ionone isomers, including the title compound, could exhibit similar biological activities. Further research is warranted to explore the pharmacological profile of 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethan-1-one.
Visualizations
Logical Workflow for Synthesis and Purification
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | C11H18O | CID 117287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alpha-Ionone(127-41-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
